3-(butan-2-yloxy)pyrazin-2-amine
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Overview
Description
3-(butan-2-yloxy)pyrazin-2-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrazine ring substituted with a butan-2-yloxy group at the 3-position and an amine group at the 2-position. Nitrogen-containing heterocycles like this one are significant in various fields, including pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 3-(butan-2-yloxy)pyrazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of pyrazine derivatives with butan-2-ol under specific conditions. The reaction typically requires a catalyst and may involve steps such as cyclization, ring annulation, or cycloaddition . Industrial production methods often optimize these reactions for higher yields and purity, employing advanced techniques like continuous flow synthesis and automated reactors .
Chemical Reactions Analysis
3-(butan-2-yloxy)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, acidic or basic conditions for substitution, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(butan-2-yloxy)pyrazin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(butan-2-yloxy)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinase activity, thereby affecting signal transduction pathways involved in cell growth and proliferation . Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
3-(butan-2-yloxy)pyrazin-2-amine can be compared with other similar compounds, such as:
3-(benzyloxy)pyrazin-2-amine: This compound has a benzyloxy group instead of a butan-2-yloxy group, leading to different chemical and biological properties.
3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: This compound features a pyrazolyl group, which may confer different biological activities and mechanisms of action.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit a wide range of biological activities, including antimicrobial and kinase inhibitory properties.
Properties
IUPAC Name |
3-butan-2-yloxypyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-6(2)12-8-7(9)10-4-5-11-8/h4-6H,3H2,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRGSQPWRUFABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=CN=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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